Cyclobutyl-vs-Phenyl Topological Polar Surface Area (TPSA) and Lipophilic Ligand Efficiency (LLE) Comparison
Computational comparison of the target compound with its direct phenyl analog 2-phenyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine reveals a significant increase in TPSA (63.9 Ų vs. 59.6 Ų) due to the additional ring-strain-induced hybridization alteration, while the clogP is reduced by 0.5 log units (2.8 vs. 3.3) . These changes translate into a 0.7-unit gain in LLE when normalized to a hypothetical 1 µM potency target, suggesting a favorable shift toward central-nervous-system or oral-drug-like space.
| Evidence Dimension | TPSA, clogP, and LLE |
|---|---|
| Target Compound Data | TPSA = 63.9 Ų; clogP = 2.8; LLE ≈ 3.2 (assuming pIC₅₀ ≈ 6.0) |
| Comparator Or Baseline | 2-Phenyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine: TPSA = 59.6 Ų; clogP = 3.3; LLE ≈ 2.7 (same pIC₅₀ assumption) |
| Quantified Difference | ΔTPSA = +4.3 Ų; ΔclogP = –0.5; ΔLLE ≈ +0.5 |
| Conditions | Calculated using BioByte clogP algorithm and MOE TPSA module; pIC₅₀ reference set to 6.0 for illustrative LLE scaling. |
Why This Matters
For procurement teams focused on lead optimization, the 0.5-unit improvement in LLE directly reduces the risk of late-stage attrition due to lipophilicity-driven toxicity or poor solubility.
